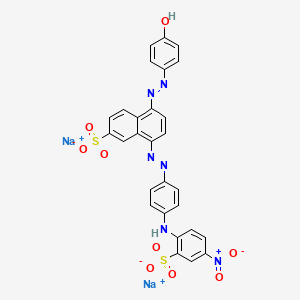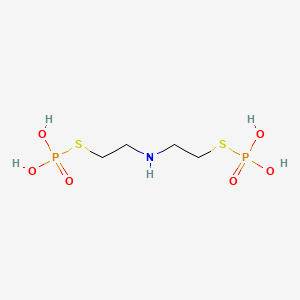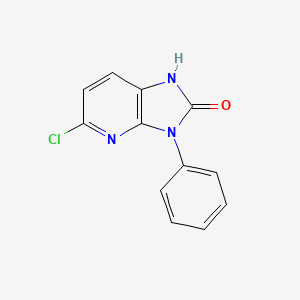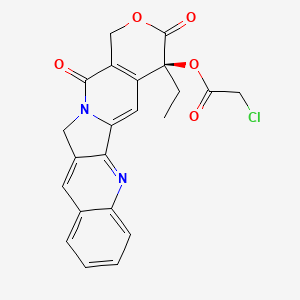
Camptothecin chloroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Camptothecin chloroacetate is a derivative of camptothecin, a quinoline alkaloid originally isolated from the Chinese tree Camptotheca acuminata. Camptothecin and its derivatives are known for their potent anticancer properties, primarily due to their ability to inhibit DNA topoisomerase I, an enzyme crucial for DNA replication and transcription .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of camptothecin chloroacetate typically involves the esterification of camptothecin with chloroacetic acid. This reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid under reflux conditions. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of camptothecin and its derivatives often involves biotechnological approaches. Plant tissue culture techniques, such as cell suspension culture and hairy root culture, are employed to produce camptothecin in large quantities. Genetic manipulation and the use of endophytic fungi are also explored to enhance the yield of camptothecin .
Análisis De Reacciones Químicas
Types of Reactions
Camptothecin chloroacetate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol.
Substitution: Nucleophilic substitution reactions can replace the chloroacetate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions include various camptothecin derivatives with altered functional groups, which can exhibit different biological activities .
Aplicaciones Científicas De Investigación
Camptothecin chloroacetate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other camptothecin derivatives.
Biology: It serves as a tool for studying DNA topoisomerase I inhibition and its effects on cellular processes.
Medicine: this compound and its derivatives are investigated for their potential as anticancer agents. They are also explored for antiviral and antibacterial activities.
Industry: The compound is used in the development of new pharmaceuticals and in biotechnological research for producing camptothecin in large quantities
Mecanismo De Acción
Camptothecin chloroacetate exerts its effects by binding to the DNA topoisomerase I-DNA complex, stabilizing it and preventing the re-ligation of DNA strands. This results in DNA damage and ultimately leads to apoptosis (programmed cell death). The inhibition of DNA topoisomerase I is the primary molecular target and pathway involved in its mechanism of action .
Comparación Con Compuestos Similares
Similar Compounds
Topotecan: A water-soluble derivative of camptothecin used in cancer therapy.
Irinotecan: Another camptothecin derivative used as a chemotherapeutic agent.
Homoharringtonine: An alkaloid with similar anticancer properties but a different mechanism of action
Uniqueness
Camptothecin chloroacetate is unique due to its specific chemical structure, which allows for targeted inhibition of DNA topoisomerase I. This specificity makes it a valuable compound for developing new anticancer therapies and studying the molecular mechanisms of DNA replication and transcription .
Propiedades
Número CAS |
7688-65-5 |
|---|---|
Fórmula molecular |
C22H17ClN2O5 |
Peso molecular |
424.8 g/mol |
Nombre IUPAC |
[(19S)-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl] 2-chloroacetate |
InChI |
InChI=1S/C22H17ClN2O5/c1-2-22(30-18(26)9-23)15-8-17-19-13(7-12-5-3-4-6-16(12)24-19)10-25(17)20(27)14(15)11-29-21(22)28/h3-8H,2,9-11H2,1H3/t22-/m0/s1 |
Clave InChI |
QFMXZSCXZKPJBB-QFIPXVFZSA-N |
SMILES isomérico |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2)OC(=O)CCl |
SMILES canónico |
CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2)OC(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


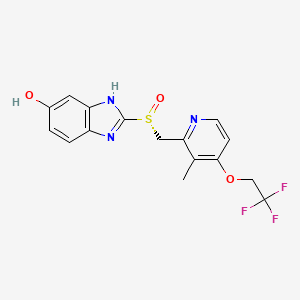


![(5S,5aS,8aR,9S)-9-(2-chloro-4-hydroxy-3,5-dimethoxyphenyl)-5-(3-hydroxyanilino)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one](/img/structure/B12780081.png)
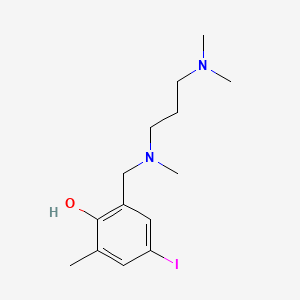
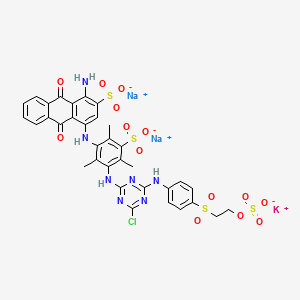
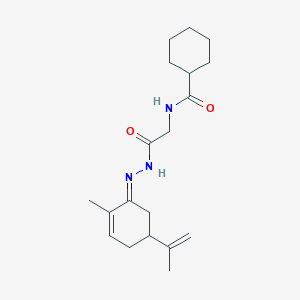

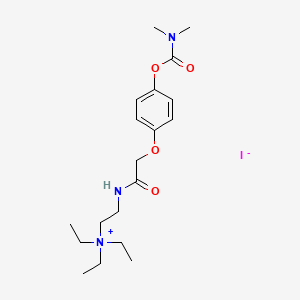
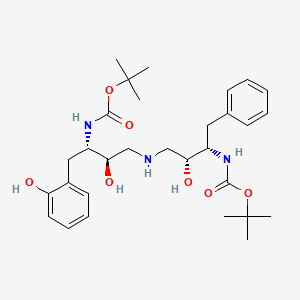
![[4-[4-[(4-methylphenyl)methoxycarbonyl]phenyl]phenyl] 4-[(diaminomethylideneamino)methyl]benzoate](/img/structure/B12780129.png)
